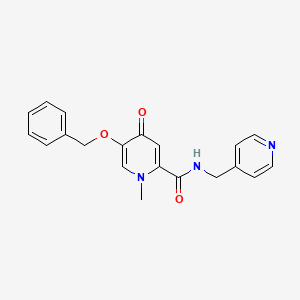

5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.

BenchChem offers high-quality 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

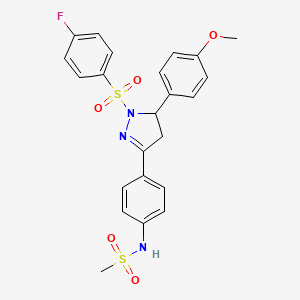

Synthesis and Biological Activity

- The synthesis of novel heterocyclic compounds derived from benzodifuranyl and other core structures has been explored for their potential anti-inflammatory and analgesic activities. These compounds show significant COX-2 inhibition and analgesic effects, indicating their potential for therapeutic applications (Abu‐Hashem et al., 2020).

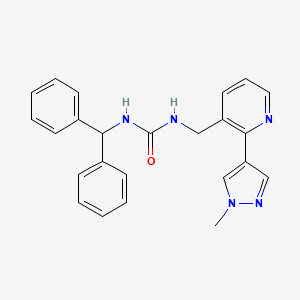

Luminescent Properties and Materials Science

- Research into pyridyl substituted benzamides has led to the discovery of compounds with aggregation-enhanced emission and multi-stimuli-responsive properties. These findings have implications for the development of new materials with specific optical properties (Srivastava et al., 2017).

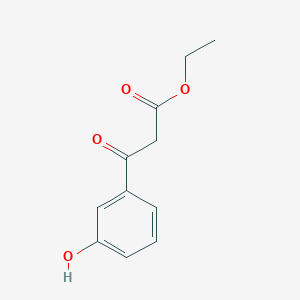

Novel Synthesis Methods

- Studies on polycyclic systems containing the 1,2,4-oxadiazole ring have unveiled new synthetic pathways, contributing to the field of heterocyclic chemistry and offering new avenues for the development of pharmaceuticals and materials (Kharchenko et al., 2008).

Coordination Polymers and Photophysical Properties

- Lanthanide-based coordination polymers assembled from derivatives of benzoic acids have been synthesized, showcasing interesting photophysical properties. These studies are crucial for the development of new optical materials and sensors (Sivakumar et al., 2011).

作用機序

Target of Action

The primary target of this compound is Aldose Reductase (ALR2) . ALR2 is a rate-limited enzyme in the polyol pathway and is a key inhibitory target for alleviating diabetic complications .

Mode of Action

The compound interacts with ALR2 and inhibits its activity . The binding mode derived from molecular docking suggests that the derivatives of this compound are tightly bound to the active site of ALR2 , indicating a strong inhibitory action against ALR2 .

Biochemical Pathways

The compound affects the polyol pathway by inhibiting the activity of ALR2 . The polyol pathway plays a crucial role in glucose metabolism, and its dysregulation can lead to diabetic complications .

Pharmacokinetics

The compound’s interaction with alr2 suggests it is bioavailable and can reach its target site to exert its inhibitory effect .

Result of Action

The inhibition of ALR2 by this compound can help alleviate diabetic complications . Notably, one derivative of this compound showed excellent selectivity towards ALR2 and powerful antioxidative action . It scavenged DPPH radical with an inhibitory rate of 41.48% at a concentration of 1 μM, which was much higher than that of the well-known antioxidant Trolox . It also remarkably suppressed lipid peroxidation with a rate of 88.76% at a concentration of 100 μM .

特性

IUPAC Name |

1-methyl-4-oxo-5-phenylmethoxy-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-23-13-19(26-14-16-5-3-2-4-6-16)18(24)11-17(23)20(25)22-12-15-7-9-21-10-8-15/h2-11,13H,12,14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZRYCCOQJDXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=NC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)

![1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone](/img/structure/B2958647.png)

![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide](/img/structure/B2958649.png)